molecular formula C6H8N2OS B11771494 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one CAS No. 58509-71-0

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one

Cat. No.: B11771494
CAS No.: 58509-71-0
M. Wt: 156.21 g/mol
InChI Key: WUUFTWMNCUNWLQ-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is a heterocyclic compound that features a unique fusion of a thiopyran ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,5-diketones with hydrazine derivatives in the presence of a sulfur source. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant anticancer properties.

    Thieno[3,2-c]pyrazol-3-amine: Potent glycogen synthase kinase 3β inhibitor.

Uniqueness

1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is unique due to its fused thiopyran-pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

58509-71-0

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2,4,5,6-tetrahydro-1H-thiopyrano[2,3-c]pyrazol-3-one

InChI

InChI=1S/C6H8N2OS/c9-5-4-2-1-3-10-6(4)8-7-5/h1-3H2,(H2,7,8,9)

InChI Key

WUUFTWMNCUNWLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NNC2=O)SC1

Origin of Product

United States

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